3-Bromo-4-(methylamino)benzoic acid
Overview
Description
3-Bromo-4-(methylamino)benzoic acid is a chemical compound used in the synthesis of biphenyl amides, 2-benzazepine-4-acetic acid derivative, as an analog of the potent, nonpeptide GPIIb/IIIa antagonist, O-spiro C-aryl glucosides . It is also used as a catalytic agent and petrochemical additive .
Synthesis Analysis
The 3,4-diaminobenzoic acid (Dbz) linker and, in particular, the 3-amino-4-(methylamino)benzoic acid (MeDbz) linker have recently been applied for the efficient synthesis of various cyclic peptides . These linkers allow the use of standard N-(9-fluorenylmethyloxycarbonyl) (Fmoc) solid-phase peptide synthesis (SPPS) and post-synthesis activation of the linker to give the corresponding N-acyl-benzimidazolinone (Nbz) moiety, which can be used in cyclization reactions .Molecular Structure Analysis
This compound contains a total of 20 bonds; 12 non-H bonds, 7 multiple bonds, 2 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aromatic), 1 secondary .Chemical Reactions Analysis
3-Bromo-4-methylbenzoic acid has been used in the synthesis of biphenyl amides, 2-benzazepine-4-acetic acid derivative, as an analog of the potent, nonpeptide GPIIb/IIIa antagonist, O-spiro C-aryl glucosides . It is also used as a catalytic agent and petrochemical additive .Scientific Research Applications
Synthesis of Potential Anti-Cancer Agents
Researchers have synthesized a new series of compounds utilizing a common intermediate that resembles 3-Bromo-4-(methylamino)benzoic acid, demonstrating potent anti-cancer activity. These compounds were evaluated for their efficacy against cancer cell lines, with some analogs showing significant anti-proliferative effects. This research suggests the potential of such structures in developing new anti-cancer therapies (Soni et al., 2015).
Cardioprotective Agents Development
Another study involved the synthesis of benzoylguanidines as Na+/H+ exchanger inhibitors, aiming for use as adjunctive therapy in acute myocardial infarction treatment. The structural modification of benzoic acid derivatives, including compounds structurally related to this compound, was crucial for achieving potent inhibitory effects, highlighting the compound's relevance in developing treatments for heart conditions (Baumgarth et al., 1997).
Development of Antipsychotic Agents
Research on the synthesis and evaluation of compounds for their antidopaminergic properties, aiming at antipsychotic applications, utilized derivatives of benzoic acid, indicating the utility of such chemical structures in discovering new therapeutic agents (Högberg et al., 1990).
Chemical Reactivity and Material Science Applications
A study on 4-Bromo-3-(methoxymethoxy) benzoic acid, a compound similar to this compound, focused on its vibrational analysis and chemical reactivity descriptors, suggesting applications in material sciences and environmental assessments (Yadav et al., 2022).
Safety and Hazards
3-Bromo-4-(methylamino)benzoic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .
Future Directions
Mechanism of Action
Target of Action
It’s known that benzoic acid derivatives often interact with various enzymes and receptors in the body .
Mode of Action
It’s known that brominated benzoic acid derivatives can participate in suzuki–miyaura cross-coupling reactions . This reaction involves the coupling of an organoboron compound with a halide or pseudo-halide using a palladium catalyst . The bromine atom in 3-Bromo-4-(methylamino)benzoic acid could potentially participate in such reactions.
Biochemical Pathways
Benzoic acid derivatives are known to be involved in various biochemical pathways due to their interactions with different enzymes and receptors .
Pharmacokinetics
The bioavailability of a compound is influenced by factors such as its solubility, stability, and the presence of functional groups that can interact with biological membranes .
Result of Action
Benzoic acid derivatives can have various effects depending on their specific targets and the nature of their interactions .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH of the environment, the presence of other compounds, and the specific conditions under which the compound is stored or administered .
Properties
IUPAC Name |
3-bromo-4-(methylamino)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2/c1-10-7-3-2-5(8(11)12)4-6(7)9/h2-4,10H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYQWONZKVFZPDG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=C(C=C1)C(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30660959 | |
Record name | 3-Bromo-4-(methylamino)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30660959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1131615-00-3 | |
Record name | 3-Bromo-4-(methylamino)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30660959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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